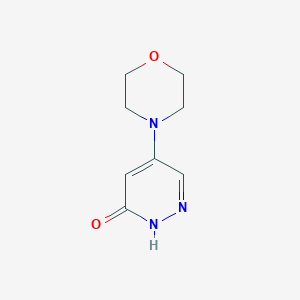

5-(4-Morpholinyl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-morpholin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPTWKSYFNUPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502242 | |

| Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21131-06-6 | |

| Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Investigations of 5 4 Morpholinyl 3 2h Pyridazinone and Analogs

Broad Spectrum Biological Activities of Pyridazinone Derivatives

Pyridazinone derivatives are recognized for their extensive range of biological effects, making them a subject of significant interest in the development of novel therapeutic agents. nih.govsarpublication.comsarpublication.com The versatility of the pyridazinone core allows for structural modifications that lead to a variety of pharmacological responses, including anti-inflammatory, antimicrobial, antineoplastic, cardiovascular, and central nervous system activities, among others. nih.govnih.govnih.gov

Anti-inflammatory Potential and Associated Target Modulation (e.g., Cyclooxygenase and Lipooxygenase Inhibition)

A significant area of research for pyridazinone derivatives has been in the development of anti-inflammatory agents. Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain. mdpi.com Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. cu.edu.eg

One notable example is emorfazone, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, which has been marketed in Japan as an anti-inflammatory and analgesic agent. cu.edu.eg Research has also explored derivatives that exhibit dual inhibition of both COX and lipooxygenase (LOX) pathways, which could offer a broader anti-inflammatory effect. The anti-inflammatory properties of some pyridazinone derivatives are also attributed to their ability to inhibit the production of pro-inflammatory cytokines. mdpi.comsemanticscholar.org

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Emorfazone | COX | Marketed anti-inflammatory drug | cu.edu.eg |

| Diaryl-substituted Pyridazinones | COX-2 | Selective inhibition with IC50 values in the nanomolar range | cu.edu.eg |

| Indole-pyridazinone hybrids | PDE4 | Inhibition of phosphodiesterase 4 | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net

Antibacterial: Numerous studies have reported the efficacy of pyridazinone analogs against both Gram-positive and Gram-negative bacteria. mdpi.combiomedpharmajournal.org For instance, certain derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The introduction of specific substituents on the pyridazinone ring has been shown to enhance antibacterial potency. mdpi.com

Antifungal: The antifungal potential of pyridazinone compounds has also been well-documented. ijnc.ir Various derivatives have exhibited significant activity against fungal pathogens such as Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov

Antiviral: While less extensively studied than their antibacterial and antifungal properties, some pyridazinone derivatives have shown promise as antiviral agents. nih.govmdpi.com

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridazinone-based diarylurea derivatives | Staphylococcus aureus | 16 µg/mL | nih.gov |

| Pyridazinone-based diarylurea derivatives | Candida albicans | 16 µg/mL | nih.gov |

| Substituted 3(2H)-pyridazinones | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | mdpi.com |

Antineoplastic and Antiproliferative Effects

The anticancer potential of pyridazinone derivatives is an active area of investigation. nih.gov These compounds have been shown to exert antiproliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis. nih.govrsc.org Some derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org For example, certain pyridazinone-based diarylurea derivatives have demonstrated significant growth inhibition against melanoma, non-small cell lung cancer, and colon cancer cell lines. rsc.org

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyridazinone-based diarylurea derivatives | Melanoma, NSCLC, Prostate, Colon | Growth inhibition of 62.21% to 100.14% | rsc.org |

| 3(2H)-pyridazinone derivatives with piperazinyl linker | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | nih.gov |

| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-ones | Various cell lines | Predicted cytotoxicities | connectjournals.com |

Cardiovascular System Modulation (e.g., Cardiotonic, Antihypertensive, Vasorelaxant, Platelet Aggregation Inhibition)

Pyridazinone derivatives have shown significant effects on the cardiovascular system. nih.gov Several compounds, including pimobendan (B44444) and levosimendan, are used clinically for their cardiotonic properties. nih.gov These compounds often act as phosphodiesterase III (PDE-III) inhibitors, leading to an increase in intracellular cyclic AMP and consequently enhanced cardiac contractility. nih.govresearchgate.net

In addition to their inotropic effects, many pyridazinone analogs exhibit antihypertensive and vasorelaxant activities. nih.govrsc.org Their mechanism of action can involve the modulation of nitric oxide pathways, leading to the relaxation of vascular smooth muscle. rsc.org Furthermore, a number of pyridazinone derivatives have been identified as potent inhibitors of platelet aggregation. nih.govnih.gov

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Pimobendan | Cardiotonic | PDE-III inhibitor | nih.gov |

| Levosimendan | Cardiotonic | Calcium sensitizer (B1316253) and PDE-III inhibitor | nih.gov |

| Substituted 4,5-dihydro-3(2H)pyridazinones | Positive inotropic, Hypotensive, Platelet aggregation inhibition | Not specified | nih.gov |

| Silyl ether and N,O-dibenzyl pyridazinone derivatives | Vasorelaxant and Antiplatelet | Not specified | nih.gov |

Central Nervous System Activities (e.g., Anticonvulsant, Antidepressant, Anxiolytic, Cerebroprotective)

The pyridazinone scaffold has been explored for its potential to modulate central nervous system (CNS) activity. nih.gov

Anticonvulsant: Several pyridazinone derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of epilepsy. researchgate.netresearchgate.net

Antidepressant and Anxiolytic: Some analogs have been investigated as potential antidepressants and anxiolytics. researchgate.net Their mechanism of action can involve the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is involved in the degradation of neurotransmitters like dopamine. mdpi.com

Cerebroprotective: The potential for pyridazinone derivatives to act as cerebroprotective agents has also been reported, suggesting a role in mitigating neuronal damage.

| Compound Class | Activity | Potential Mechanism | Reference |

|---|---|---|---|

| Various 6-aryl-3-(2H)-pyridazinones | Anticonvulsant | Not specified | researchgate.net |

| Substituted benzalhydrazone pyridazinones | MAO-B inhibition | Competitive and reversible inhibition | mdpi.com |

Other Significant Pharmacological Profiles (e.g., Antidiabetic, Antitubercular, Herbicidal, Antifeedant, Analgesic)

The diverse pharmacological profile of pyridazinone derivatives extends to several other areas:

Analgesic: Many pyridazinone compounds with anti-inflammatory activity also possess significant analgesic properties. sarpublication.comresearchgate.net This is often linked to their inhibition of prostaglandin (B15479496) synthesis.

Antidiabetic: Some pyridazinone derivatives have been investigated for their potential to manage diabetes. nih.govresearchgate.net

Antitubercular: The search for new treatments for tuberculosis has led to the evaluation of pyridazinone analogs, with some showing promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Herbicidal and Antifeedant: Beyond medicinal applications, certain pyridazinone derivatives have been developed for agricultural use as herbicides and antifeedants. nih.govresearchgate.net

| Activity | Note | Reference |

|---|---|---|

| Analgesic | Often associated with anti-inflammatory action. | sarpublication.comresearchgate.net |

| Antidiabetic | Reported as a potential therapeutic area. | nih.govresearchgate.net |

| Antitubercular | Activity against Mycobacterium tuberculosis. | nih.govresearchgate.net |

| Herbicidal | Used in agricultural applications. | nih.govresearchgate.net |

Specific Biological Targets and Mechanisms of Action

The pyridazinone scaffold, including the specific compound 5-(4-Morpholinyl)-3(2H)-pyridazinone and its analogs, has been a focal point of extensive preclinical research due to its versatile pharmacophore. These investigations have revealed interactions with a wide array of biological targets, leading to diverse pharmacological activities. The primary mechanisms of action identified involve enzyme inhibition and receptor modulation, which in turn trigger specific molecular pathways and cellular effects.

Derivatives of the pyridazinone core structure have demonstrated significant inhibitory activity against several key enzyme families implicated in various disease pathologies.

p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase is a critical enzyme in the signal transduction cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Consequently, it is a significant target for novel anti-inflammatory therapies. nih.gov Structurally diverse families of compounds, including pyridopyridazinones and N-arylpyridazinones, have been developed as p38 MAP kinase inhibitors. nih.gov These compounds typically act as competitive inhibitors at the ATP-binding site of the enzyme. nih.gov Some diaryl urea-based inhibitors, however, have been found to interact with a distinct allosteric site on the p38 MAP kinase, which requires a significant conformational change in the enzyme prior to binding. The inhibition of p38 MAP kinase by these compounds plays a crucial role in regulating the biosynthesis of pro-inflammatory cytokines.

Glucan Synthase: A novel series of pyridazinone analogs has been identified as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. These compounds have demonstrated good antifungal activity against pathogenic strains like Candida glabrata and Candida albicans. Structure-activity relationship (SAR) studies have led to the optimization of this series, resulting in compounds with improved pharmacokinetic profiles and demonstrated in vivo potency in lethal fungal infection models.

Dipeptidyl Peptidase (DPP-4): Analogs such as imidazo[4,5-d]pyridazin-4-ones have been investigated as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a protease that degrades incretin (B1656795) hormones, which are involved in glucose homeostasis. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Phosphodiesterase (PDE): Pyridazinone derivatives have been extensively studied as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. researchgate.net This inhibition leads to anti-inflammatory and cardiovascular effects. nih.govnih.gov

PDE3: Selective inhibition of PDE3 is associated with positive inotropic and vasodilator properties, making these compounds candidates for treating heart dysfunction. nih.govnih.gov Certain 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones have shown that the lactam functionality is a critical determinant for PDE3-inhibitory activity. researchgate.net

PDE4: As the predominant isoenzyme in immune and airway cells, PDE4 is a key target for treating inflammatory pulmonary diseases. nih.gov Pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising and selective activity against the PDE4B isoenzyme. nih.gov For instance, the compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one demonstrated an IC₅₀ of 251 ± 18 nM for PDE4B. nih.gov

PDE5: Pyrazolo[3,4-d]pyridazinone analogs have been evaluated as inhibitors of PDE5, which could be beneficial as peripheral vasodilators. The majority of these compounds exhibited IC₅₀ values in the range of 0.14 to 1.4 μM. researchgate.net

| Compound Class | Target Enzyme | Reported Activity | Potential Therapeutic Application |

|---|---|---|---|

| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3 | Lactam functionality is critical for activity | Cardiovascular diseases |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC₅₀ = 251 ± 18 nM | Inflammatory pulmonary diseases |

| Pyrazolo[3,4-d]pyridazinones | PDE5 | IC₅₀ = 0.14 - 1.4 μM | Peripheral vasodilation |

Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. mersin.edu.tr Novel series of 6-substituted-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes. mersin.edu.tr For example, N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives showed significant inhibition, with Kᵢ values for AChE in the range of 10.2 ± 4.0 to 20.9 ± 7.6 nM and for BChE in the range of 0.70 ± 0.34 to 1.67 ± 1.12 nM. researchgate.net Another study found that while some derivatives showed moderate inhibition against both enzymes, they tended to have better activity against BChE. mersin.edu.tr

| Compound Series | Target Enzyme | Inhibitory Constant (Kᵢ) / IC₅₀ |

|---|---|---|

| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-ones researchgate.net | Acetylcholinesterase (AChE) | 10.2 - 20.9 nM |

| Butyrylcholinesterase (BChE) | 0.70 - 1.67 nM | |

| Pyridyl–pyridazine (B1198779) moiety compounds nih.gov | Acetylcholinesterase (AChE) | IC₅₀ = 0.26 µM (Compound 5) |

| Butyrylcholinesterase (BChE) | IC₅₀ = 0.19 µM (Compound 5) |

Analogs of this compound have also been shown to modulate the activity of various cell surface receptors, indicating their potential to interfere with intercellular signaling pathways.

Adenosine (B11128) and Serotonin (B10506) Receptors: While the broader class of pyridazinone analogs has been noted for its diverse pharmacological activities, including potential interactions with adenosine and serotonin receptors, specific preclinical data detailing the direct modulation of these receptors by this compound or its close analogs is not extensively documented in the reviewed literature. benthamdirect.com The adenosine A3 receptor, in particular, is a known modulator of inflammation through its coupling to adenylyl cyclase and MAPK pathways. unife.it Similarly, serotonin receptors are involved in a vast array of physiological processes, and their modulation can have significant therapeutic effects. nih.govnih.govmdpi.com

α-Adrenoceptors: The morpholine (B109124) moiety, present in this compound, is a feature of some drugs that act on α-adrenoceptors. While direct studies on pyridazinones are limited, research on structurally related morpholine-containing pyrimidinones (B12756618) has shown activity at these receptors. These receptors are involved in processes like smooth muscle contraction and neurotransmission.

Integrin Alpha4 (α4) Antagonism: A novel series of pyridazinone-functionalized phenylalanine analogues has been developed as potent antagonists of α4-integrins, specifically α4β1 and α4β7. nih.gov These integrins are cell adhesion molecules that mediate leukocyte trafficking, a key process in inflammatory diseases. nih.gov By blocking the interaction of α4β1 with VCAM-1 and α4β7 with MAdCAM-1, these compounds inhibit cellular adhesion. nih.gov Potent dual antagonists of both α4β1 and α4β7, as well as selective antagonists for α4β7, have been identified. nih.gov Some of these compounds have demonstrated low nanomolar IC₅₀ values in cellular adhesion assays. acs.org Structure-activity relationship studies have been conducted to optimize the pyridazinone ring and the N-acyl phenylalanine scaffold for improved potency and oral bioavailability. nih.govnih.gov

| Compound Type | Target | Mechanism | Reported Potency |

|---|---|---|---|

| Pyridazinone-phenylalanine amides | α4β1 / α4β7 | Dual Antagonist | Low nanomolar IC₅₀ values |

| Pyridazinone-phenylalanine ureas/carbamates | α4β7 | Selective Antagonist | Demonstrated in vivo efficacy |

The inhibition of enzymes and modulation of receptors by pyridazinone analogs trigger a cascade of downstream molecular and cellular events, which are central to their observed pharmacological effects.

Inflammatory Pathways: A primary outcome of the activity of many pyridazinone derivatives is the modulation of inflammatory pathways. eurekaselect.com

Cytokine and Chemokine Regulation: By inhibiting targets like p38 MAP kinase and PDE4, pyridazinone compounds can regulate the production and release of pro-inflammatory mediators. nih.govnih.gov Studies have shown that these compounds can suppress the secretion of TNF-α, IL-1β, IL-6, and the chemokine IL-8 from lipopolysaccharide (LPS)-stimulated human primary macrophages. nih.goveurekaselect.combohrium.com

NF-κB Signaling: A number of pyridazinone-like compounds have demonstrated the ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. semanticscholar.org The NF-κB pathway is a central regulator of the inflammatory response.

Prostaglandin Production: Some analogs have been found to inhibit the production of prostaglandin E2 (PGE2), another key mediator of inflammation. bohrium.com

Apoptosis and Cellular Stress Pathways: In the context of oncology, certain pyridazinone derivatives induce cell death in cancer cells through the activation of specific cellular pathways. nih.govmdpi.com

Induction of Apoptosis: One pyridazinone derivative, Pyr-1, was shown to induce apoptosis in acute promyelocytic leukemia cells. This was confirmed by observing key apoptotic events such as phosphatidylserine (B164497) externalization, mitochondrial depolarization, caspase-3 activation, and DNA fragmentation. nih.govresearchgate.net Another study showed that promising compounds could increase the expression of the pro-apoptotic protein Bax. mdpi.com

Oxidative and Proteotoxic Stress: The mechanism of apoptosis induction by some analogs involves the generation of cellular stress. Pyr-1 was found to provoke the accumulation of reactive oxygen species (ROS) and cause a marked increase in poly-ubiquitinated proteins, indicating impairment of proteasome activity. nih.govresearchgate.net This dual stress on the cell contributes to the activation of the intrinsic apoptosis pathway. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Potency

Systematic substitution on the pyridazinone ring has been a key strategy to modulate biological activity. The electronic and steric properties of substituents at the N2, C4, C5, and C6 positions play a crucial role in determining the compound's efficacy and mechanism of action.

N2 Position: The nitrogen atom at the 2-position is a common site for modification. Attaching different side chains can significantly alter the compound's properties. For instance, the introduction of acetamide (B32628) side chains or 4-arylpiperazin-1-yl-carbonylalkyl moieties at the N2 position of 4,6-diphenyl-3(2H)-pyridazinones has been shown to be important for their analgesic and anti-inflammatory actions. sarpublication.com Research has also indicated that substituting the N2 position with a phenyl group is a feature in compounds with herbicidal activity. researchgate.net

C4 and C5 Positions: Modifications at the C4 and C5 positions are critical for tuning the molecule's interaction with target proteins. The introduction of a chloro group at the C4 position and an amino group at C5 are characteristic features of the herbicide chloridazon. researchgate.net Furthermore, creating fused ring systems by incorporating the C4 and C5 positions into another ring, such as in 2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-ones and 5,6,7,8-tetrahydro-2H-phthalazin-1-ones, has led to the development of potent histamine (B1213489) H3 receptor antagonists. nih.gov

C6 Position: The substituent at the C6 position often plays a significant role in anchoring the molecule to its biological target. For example, in a series of pyridazinone derivatives developed as monoamine oxidase B (MAO-B) inhibitors, various substituted phenylpiperazine and morpholine (B109124) analogues were attached at the C6 position. nih.gov The nature of these substitutions directly influenced the inhibitory potency and selectivity of the compounds. nih.gov Similarly, heterocyclic ring substitutions at the C6 position have been linked to enhanced analgesic and anti-inflammatory effects. sarpublication.com

The following table summarizes the observed impact of various substitutions on the biological activity of pyridazinone derivatives.

| Ring Position | Substituent Type | Resulting Biological Activity |

| N2 | Acetamide side chain | Analgesic, Anti-inflammatory sarpublication.com |

| N2 | Phenyl group | Herbicidal researchgate.net |

| C4 | Chloro group | Herbicidal researchgate.net |

| C4, C5 | Fused cyclopentane/cyclohexane ring | Histamine H3 receptor antagonism nih.gov |

| C5 | Amino group | Herbicidal researchgate.net |

| C6 | Substituted phenylpiperazine/morpholine | MAO-B inhibition nih.gov |

| C6 | Heterocyclic rings | Analgesic, Anti-inflammatory sarpublication.com |

The morpholine group can enhance aqueous solubility and metabolic stability due to the presence of the ether oxygen, which can act as a hydrogen bond acceptor. nih.gov This can lead to improved oral absorption and a more favorable pharmacokinetic profile. sci-hub.se For example, in the development of the anticancer agent gefitinib, the addition of a morpholine moiety was instrumental in prolonging its plasma half-life. sci-hub.se

In terms of biological activity, the morpholine moiety can be an integral part of the pharmacophore, directly interacting with the target protein. nih.govresearchgate.net In the design of FER tyrosine kinase inhibitors based on a pyrido-pyridazinone scaffold, a dimethyl-morpholine structure at the C-5 position was found to fit optimally into the hinge loop region of the enzyme, enhancing binding affinity. nih.gov Similarly, for certain MAO-B inhibitors, the presence of a morpholine ring connected to the pyridazinone core was a key structural feature, with further substitutions on associated phenyl rings fine-tuning the inhibitory activity. nih.govmdpi.com The morpholine ring can also steer selectivity; its incorporation into certain kinase inhibitors has been shown to dramatically influence selectivity for the intended target (mTOR) over other related kinases (PI3K). sci-hub.se

| Property | Influence of Morpholine Moiety | Example |

| Activity/Potency | Can be an integral part of the pharmacophore, improving binding affinity. researchgate.netnih.gov | A dimethyl-morpholine at C-5 enhanced affinity for FER kinase. nih.gov |

| Selectivity | Can steer binding towards a specific target over others. sci-hub.se | Bridged morpholine derivatives conferred >20,000-fold selectivity for mTOR over PI3K. sci-hub.se |

| Solubility | Generally increases aqueous solubility. nih.gov | The polar ether oxygen acts as a hydrogen bond acceptor. |

| Metabolic Stability | Often improves metabolic stability. nih.gov | Less prone to certain metabolic transformations compared to other amines. |

| Pharmacokinetics | Can lead to improved oral absorption and longer half-life. sci-hub.se | The morpholine in Gefitinib prolonged its mean terminal plasma half-life. sci-hub.se |

The linker region connecting the core pyridazinone structure to terminal functional groups is a critical element in molecular design. The length, flexibility, and chemical nature of the linker can dictate the optimal positioning of the terminal group within the target's binding site, thereby maximizing interactions and enhancing potency. researchgate.net

The terminal groups themselves are crucial for establishing specific interactions like hydrogen bonds, hydrophobic interactions, or ionic bonds with the target. Optimization of these groups is a common strategy to improve affinity. For example, in the development of MAO-B inhibitors, various electron-withdrawing and electron-donating groups were placed on a terminal phenyl ring, which was connected via a piperazine (B1678402) or morpholine linker to the pyridazinone C6 position. nih.govmdpi.com It was found that a para-chloro substituent on this terminal ring significantly increased the MAO-B inhibitory activity. nih.gov This highlights how synergistic optimization of both the linker and the terminal group is essential for achieving high-potency compounds.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach has been widely applied to pyridazinone derivatives to understand their mechanism of action, predict the activity of new compounds, and guide the synthesis of more potent analogues. acs.orgresearchgate.netdntb.gov.ua

Various QSAR modeling methods have been successfully employed to create predictive models for pyridazinone derivatives. These models range from linear approaches, like Multiple Linear Regression (MLR), to more complex, non-linear methods, such as Artificial Neural Networks (ANN). researchgate.netkfupm.edu.sa

For a series of pyridazinone-substituted compounds with fungicidal activity, a three-dimensional QSAR (3D-QSAR) method known as Comparative Molecular Field Analysis (CoMFA) was used. acs.orgnih.gov This approach generated robust models that provided a good correlation between the steric and electrostatic fields of the molecules and their observed fungicidal effects, offering insights for designing more active compounds prior to synthesis. acs.orgnih.gov

In another study focused on pyridazinone derivatives as acetylcholinesterase inhibitors, a QSAR equation was developed that could estimate the IC50 values of new compounds before they were synthesized. researchgate.net Similarly, predictive QSAR models based on MLR and ANN have been developed for pyridazine (B1198779) derivatives to predict their efficacy as corrosion inhibitors, with the ANN model demonstrating superior predictive capability. researchgate.netkfupm.edu.sa The development of such models is a key step in streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

A core component of any QSAR study is the use of molecular descriptors—numerical values that characterize the chemical properties of a molecule. By correlating these descriptors with biological activity, researchers can identify the key molecular features driving the pharmacological effect.

In studies of pyridazinone derivatives, a variety of descriptors have been found to be significant:

Electronic Descriptors: The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been identified as a key factor in the fungicidal activity of certain pyridazinone derivatives. researchgate.net

Lipophilicity Descriptors: The partition coefficient (log P), which measures a compound's lipophilicity, was also found to be a critical factor for fungicidal activity, with lower log P values correlating with higher activity. researchgate.net

Steric and Electrostatic Fields: In 3D-QSAR (CoMFA) studies, the steric and electrostatic properties of the molecules were directly correlated with their fungicidal potency against wheat leaf rust. acs.orgnih.gov

Physicochemical Parameters: A broader range of physicochemical parameters, calculated using various software programs, have been used to build regression models for acetylcholinesterase inhibitory activity. researchgate.net

This correlation analysis provides a quantitative basis for the SAR observations, explaining how changes in molecular structure translate into changes in biological response.

| Molecular Descriptor | Correlated Pharmacological Effect | Reference |

| ΔE (HOMO-LUMO energy gap) | Fungicidal activity | researchgate.net |

| log P (Lipophilicity) | Fungicidal activity | researchgate.net |

| Steric Properties (CoMFA) | Fungicidal activity | acs.orgnih.gov |

| Electrostatic Properties (CoMFA) | Fungicidal activity | acs.orgnih.gov |

| Various Physicochemical Parameters | Acetylcholinesterase inhibition | researchgate.net |

| Frontier Molecular Orbital (FMO) Descriptors | Corrosion inhibition | researchgate.netkfupm.edu.sa |

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to model the molecule's behavior. nih.govscirp.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.orgbhu.ac.in It provides valuable information about frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For pyridazinone derivatives, DFT calculations have been used to determine these quantum chemical parameters, which help in predicting their reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.netwolfram.com An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different charge regions. nih.govnumberanalytics.com Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. nih.govnih.gov Green areas are neutral. MEP analysis for pyridazinone analogues reveals that the oxygen and nitrogen atoms of the pyridazinone and morpholine (B109124) rings are typically the most electron-rich sites, making them key locations for intermolecular interactions like hydrogen bonding. researchgate.net

Below is a table of representative quantum chemical parameters calculated for a pyridazinone derivative using DFT methods.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.7 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.5 to 5.5 |

Note: Values are representative for pyridazinone derivatives and can vary based on the specific compound and computational method used. researchgate.net

Before calculating electronic properties, the molecule's most stable three-dimensional structure must be determined. This process begins with geometrical optimization, where computational methods adjust the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy (the ground state). researchgate.netbhu.ac.in For flexible molecules like "5-(4-Morpholinyl)-3(2H)-pyridazinone," which contains rotatable bonds, a conformational analysis is performed. researchgate.net This involves systematically rotating key bonds to explore different possible shapes (conformers) and identifying the most stable, low-energy conformation. researchgate.net This optimized geometry is the essential starting point for all subsequent computational analyses, including DFT calculations and molecular docking. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is an in silico technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule, typically a larger protein receptor, to form a stable complex. rjptonline.orgbenthamscience.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. cumhuriyet.edu.tr

Molecular docking simulations place the ligand into the binding site of a target protein and calculate a "docking score" or an estimated binding affinity (ΔGbind). sciepub.comnih.govsemanticscholar.org A lower (more negative) score generally indicates a more favorable and stable interaction. nih.gov Studies on various pyridazinone derivatives have demonstrated their potential to bind to a wide range of biological targets. nih.govscilit.comresearchgate.net For example, different pyridazinone-based compounds have been docked into the active sites of enzymes like acetylcholinesterase, lipase, and DNA gyrase, as well as receptors such as the cannabinoid receptor type 2 (CB2R). cumhuriyet.edu.trnih.govscilit.comresearchgate.net These studies help predict how the compound might inhibit or activate the target protein, providing a rationale for its observed biological activity. benthamscience.com

The following table summarizes results from molecular docking studies of various pyridazinone derivatives against different biological targets.

| Pyridazinone Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyridazinone 4-carboxamides | Cannabinoid Receptor 2 (CB2R) | -8.0 to -11.6 | W6.48 |

| N-substituted-(p-tolyl)pyridazinones | Acetylcholinesterase (AChE) | -9.5 to -12.5 | TYR334, TRP84, TYR121 |

| Phenylpyridazinone Hydrazides | Porcine Pancreatic Lipase | -7.0 to -9.0 | SER153, HIS264, ASP177 |

| Triazolo-pyridazinones | Urokinase | -6.5 to -8.5 | SER195, GLY193, LYS60 |

Note: Data compiled from various studies on pyridazinone scaffolds. Specific values and residues depend on the exact ligand and protein structures. benthamscience.comcumhuriyet.edu.trnih.govresearchgate.net

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex, revealing the specific intermolecular interactions that stabilize the binding. nih.gov These non-covalent interactions are critical for molecular recognition. nih.gov

Hydrogen Bonding: These are strong, directional interactions that often occur between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms) on both the ligand and the protein. The pyridazinone and morpholine moieties contain several potential hydrogen bond acceptors. cumhuriyet.edu.tr

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, such as alkyl or aryl groups, and are a major driving force for binding in aqueous environments.

π-π Stacking: This interaction occurs between aromatic rings. The pyridazinone ring can engage in π-π stacking with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in the protein's binding site. researchgate.netmdpi.com

By identifying these key interaction "hotspots," researchers can understand the structural basis for a compound's activity and design modifications to enhance its potency and selectivity. cumhuriyet.edu.tr

Molecular Dynamics Simulations

While molecular docking provides a valuable static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. cumhuriyet.edu.tr MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

By placing the docked ligand-protein complex in a simulated physiological environment (including water and ions), MD simulations can assess the stability of the complex. mdpi.comnih.gov Researchers can monitor how the binding pose changes over time, whether key hydrogen bonds remain intact, and how the protein structure adapts to the presence of the ligand. cumhuriyet.edu.trnih.gov This provides a more realistic and rigorous evaluation of the binding hypothesis generated by molecular docking, confirming the stability of the predicted interactions and providing deeper insights into the conformational dynamics of the system. cumhuriyet.edu.trnih.gov

Study of Ligand-Receptor Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand-receptor complex over time. This technique models the motion of every atom in the system, providing a dynamic view of the binding interactions that hold a compound like this compound within its target's active site.

In studies of related 6-phenylpyridazin-3(2H)-one derivatives, MD simulations performed for 50 nanoseconds (ns) have been used to assess complex stability. cumhuriyet.edu.tr Key metrics analyzed include the Root Mean Square Deviation (RMSD) of both the protein's alpha-carbon backbone and the ligand itself. Stable complexes are typically characterized by RMSD values that plateau after an initial equilibration period, indicating that the system has reached a stable conformational state. For instance, acceptable fluctuations for globular proteins are often within 1-3 Å. cumhuriyet.edu.tr Analysis of the ligand's RMSD reveals its stability within the binding pocket; significant deviation could suggest an unstable binding mode. cumhuriyet.edu.tr

Table 1: Representative Data from Molecular Dynamics Simulations of Pyridazinone Analog-Receptor Complexes This table presents typical data obtained from MD simulation studies on compounds structurally related to this compound to illustrate the analytical outputs.

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Protein RMSD | 1.2 – 2.4 Å | Indicates the protein backbone remains stable after ligand binding. cumhuriyet.edu.tr |

| Ligand RMSD | 3.2 – 6.4 Å | Shows the ligand is stably bound within the binding pocket with acceptable fluctuation. cumhuriyet.edu.tr |

| Hydrogen Bond Occupancy | > 50% | Key hydrogen bonds are maintained throughout the simulation, signifying their importance for binding. |

| MM/GBSA Binding Free Energy (ΔG_bind) | -50 to -100 kcal/mol | A negative value indicates a favorable binding interaction between the ligand and the receptor. nih.gov |

Elucidation of Induced Fit Mechanisms and Binding Site Adaptability

The concept of a rigid "lock-and-key" interaction between a ligand and its receptor has been largely succeeded by the induced-fit model, which acknowledges the flexibility of proteins. Computational methods, particularly induced-fit docking (IFD), are instrumental in modeling how a binding site can adapt its conformation to accommodate a ligand like this compound.

The IFD protocol is a multi-step process designed to simulate this dynamic interaction. jocpr.com

Initial Docking: The ligand is first docked into a rigid receptor structure, but with the van der Waals radii of the protein and ligand atoms scaled down. This allows for a broader sampling of binding poses that might otherwise be sterically hindered. jocpr.com

Protein Refinement: For each of the top-scoring ligand poses from the initial step, the surrounding protein side chains are refined. The Prime module, for example, is used to predict the structure of the protein side chains in the presence of the ligand, allowing the binding pocket to reshape itself around the compound. jocpr.com

Redocking: The ligand is then redocked with full precision into each of the refined receptor structures. The resulting complexes are scored to identify the most favorable binding mode that accounts for the flexibility of the receptor. jocpr.com

This approach is crucial for accurately predicting the binding of ligands to proteins known for their conformational plasticity. It can reveal subtle but critical changes in amino acid side-chain orientations that create or enhance interactions, leading to a more stable and specific ligand-receptor complex.

Virtual Screening and Drug Repurposing Methodologies

Virtual screening (VS) encompasses a range of computational techniques used to search large libraries of small molecules to identify those most likely to bind to a drug target. These methods are pivotal for hit identification and for drug repurposing, where existing compounds are screened for new therapeutic uses.

Pharmacophore-Based Virtual Screening for Target Identification

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. mdpi.com For the pyridazinone scaffold, pharmacophore models typically include key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.comresearchgate.net For example, a study on pyridopyridazin-6-ones as p38-α MAPK inhibitors identified a five-point pharmacophore consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring (AAAHR). youtube.com The morpholine and carbonyl groups on this compound would likely serve as hydrogen bond acceptors, while the pyridazinone and morpholine rings could contribute to hydrophobic interactions.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to rapidly screen vast compound databases. mdpi.comspringernature.com This process filters for molecules that possess the same critical chemical features in the correct spatial orientation, significantly narrowing the field of candidates for further investigation.

Structure-Based Virtual Screening against Protein Databases

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a target protein, which is typically determined by X-ray crystallography or NMR spectroscopy. nih.gov In an SBVS campaign, large libraries of compounds are computationally docked into the target's binding site. Scoring functions are then used to estimate the binding affinity of each compound, and the top-ranked molecules are selected for experimental testing. nih.govmdpi.com

This methodology has been successfully applied to identify novel inhibitors with a pyridazinone core. For instance, SBVS was instrumental in the discovery of a series of pyridazinone inhibitors for Vascular Adhesion Protein-1 (VAP-1). nih.gov Subsequent crystallographic studies of the inhibitor-VAP-1 complexes confirmed that these compounds bound to a unique site within the active site channel, validating the computational predictions and demonstrating the power of SBVS to uncover novel binding modes. nih.gov

Inverse Virtual Screening for Identification of Novel Protein Targets (e.g., Aspartate Aminotransferase)

While traditional virtual screening seeks to find ligands for a known target, inverse virtual screening (iVS) aims to identify the potential protein targets of a given bioactive molecule. tandfonline.comscienceopen.com This approach is particularly valuable for drug repurposing and for elucidating the mechanism of action of compounds with unknown targets.

A notable study employed a two-step iVS approach to find new targets for a library of 52 pyridazinone-based analogues. The process began with a pharmacophore-based screening to identify potential targets, which was followed by molecular docking and MD simulations to confirm and refine the interactions. tandfonline.comscienceopen.com Through this focused drug-repurposing strategy, the study proposed aspartate aminotransferase as the most promising and favorable target for this series of pyridazinone compounds, warranting further investigation. tandfonline.comscienceopen.com This finding highlights the potential of the this compound scaffold to interact with targets beyond its original design scope.

In Silico Pharmacokinetic Assessments (ADMET Analysis excluding Toxicity Profiles)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. In silico ADMET prediction models provide rapid and cost-effective evaluation of these pharmacokinetic parameters before a compound is synthesized. nih.govresearchgate.net For this compound, various parameters can be predicted using computational tools.

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. The topological polar surface area (TPSA) is another key descriptor, with values below 140 Ų generally associated with good cell membrane permeability. nih.gov

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a crucial parameter for CNS-acting drugs and can be predicted computationally. nih.gov Studies on related pyridazinone derivatives containing a morpholine ring have indicated a potential for good CNS permeability. nih.gov Plasma protein binding (PPB) is another important factor, as it affects the concentration of free drug available to act on its target. mdpi.com

Metabolism: In silico models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6, CYP2C9). This helps in anticipating potential drug-drug interactions.

Table 2: Predicted In Silico ADME Profile for this compound This table presents a set of predicted ADME properties based on computational models and data from structurally similar compounds. These values are estimates and require experimental validation.

| ADME Parameter | Property | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Medium to High | Suggests the compound can readily pass through the intestinal wall. mdpi.com | |

| Topological Polar Surface Area (TPSA) | ~60-80 Ų | Well within the range (<140 Ų) for good oral bioavailability. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Likely Permeable | Suggests potential for activity in the central nervous system. nih.gov |

| Plasma Protein Binding (PPB) | Moderate (~70-85%) | Affects the unbound fraction of the drug available for therapeutic action. mdpi.com | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Low likelihood of metabolic drug-drug interactions via this isoform. |

| CYP3A4 Inhibition | Non-inhibitor | Low likelihood of metabolic drug-drug interactions via this isoform. |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the principal tool for mapping the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. mdpi.com

¹H NMR Spectroscopy: This technique identifies the number and electronic environment of all hydrogen atoms (protons) in the molecule. For 5-(4-Morpholinyl)-3(2H)-pyridazinone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridazinone ring, the morpholine (B109124) ring, and the NH proton. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic). Two-dimensional NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to establish long-range (2-3 bond) correlations between protons and carbons, helping to piece together the final structure by connecting the morpholine and pyridazinone fragments.

Expected NMR Data for this compound Disclaimer: The following table represents predicted data based on the analysis of similar structures, as specific experimental values for this compound are not readily available in the cited literature.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyridazinone-H4 | Doublet | ~130-135 ppm (CH) |

| Pyridazinone-H6 | Doublet | ~138-142 ppm (CH) |

| Pyridazinone-NH | Broad Singlet | N/A |

| Pyridazinone-C3 | N/A | ~160-165 ppm (C=O) |

| Pyridazinone-C5 | N/A | ~145-150 ppm (C-N) |

| Morpholine-CH₂ (N-CH₂) | Triplet | ~50-55 ppm (CH₂) |

| Morpholine-CH₂ (O-CH₂) | Triplet | ~65-70 ppm (CH₂) |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.info The spectrum for this compound would be expected to show characteristic absorption bands (stretches and bends) for its key functional groups. The presence of a strong absorption band for the carbonyl group (C=O) of the pyridazinone ring is a key diagnostic feature. Other important signals would include those for the N-H bond, C=N bond of the pyridazinone ring, and the C-O-C ether linkage of the morpholine ring. mdpi.com

Expected FT-IR Absorption Bands for this compound Disclaimer: The following table represents predicted data based on the analysis of similar structures, as specific experimental values for this compound are not readily available in the cited literature.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (in pyridazinone) | 3100-3300 (broad) |

| C-H Stretch | Aromatic/Aliphatic | 2850-3100 |

| C=O Stretch | Amide (in pyridazinone) | 1650-1690 (strong) |

| C=N Stretch | Pyridazinone Ring | 1580-1620 |

| C-N Stretch | Amine/Amide | 1250-1350 |

| C-O-C Stretch | Ether (in morpholine) | 1070-1150 (strong) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₁₁N₃O₂), the molecular weight is 181.19 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be expected at m/z 181 or 182, respectively. jneonatalsurg.com

Soft ionization techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB) are commonly used for pyridazinone derivatives as they typically keep the molecule intact, allowing for clear determination of the molecular weight. mdpi.comjneonatalsurg.com The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing valuable clues to its structure. Plausible fragmentation would involve the loss of parts of the morpholine ring or cleavage between the two heterocyclic rings.

Expected Mass Spectrometry Data for this compound Disclaimer: The following table represents predicted data based on the analysis of its chemical structure, as specific experimental values for this compound are not readily available in the cited literature.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 182 | Protonated Molecular Ion |

| [M]⁺ | 181 | Molecular Ion |

| [M-C₄H₈NO]⁺ | 95 | Loss of the morpholine group |

| [C₄H₈NO]⁺ | 86 | Morpholine fragment ion |

Chromatographic Purity Assessment

While spectroscopic methods confirm the identity of a compound, chromatographic techniques are essential for determining its purity. These methods separate the target compound from any impurities, starting materials, or by-products.

For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. A sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and a mobile phase is pumped through. The separation is based on the differential partitioning of the compound and any impurities between the two phases. A detector (commonly UV-Vis) at the end of the column generates a chromatogram. A pure compound will ideally show a single, sharp peak. The percentage purity can be calculated from the relative area of this peak compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is also widely used for a rapid, qualitative assessment of purity and for monitoring the progress of a chemical reaction. A small spot of the sample is applied to a plate coated with a stationary phase (like silica (B1680970) gel), and the plate is placed in a chamber with a mobile phase. As the solvent moves up the plate, it separates the components of the sample. A pure compound should appear as a single spot. mdpi.com

Q & A

Q. What are the established synthetic routes for 5-(4-Morpholinyl)-3(2H)-pyridazinone and its analogs?

Methodological Answer: The synthesis of pyridazinone derivatives typically involves condensation, alkylation, and functionalization steps. For example:

- Condensation : Glyoxalic acid, acetophenones, and hydrazine hydrate are condensed to form 6-substituted-3(2H)-pyridazinones .

- Morpholinyl Introduction : The morpholinyl group can be introduced via nucleophilic substitution or coupling reactions. In related compounds, alkylation with ω-haloalkyl cyanides under phase-transfer catalysis is used to attach side chains, followed by nitrile-to-thioamide conversion .

- Purification : Products are characterized via IR, NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

Q. What biological activities are associated with pyridazinone derivatives containing morpholinyl groups?

Methodological Answer: Pyridazinones with morpholinyl substituents exhibit diverse bioactivities, validated through:

- Anti-inflammatory/Analgesic Activity : Emorfazone (a 5-morpholino-3(2H)-pyridazinone derivative) is an NSAID tested in writhing tests and compared to acetaminophen. Assays measure inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

- Anti-thrombotic Effects : Compounds are evaluated in platelet aggregation assays using ADP or collagen as agonists .

- Insect Growth Regulation : Oxadiazolyl pyridazinones inhibit digestive enzymes (e.g., trypsin, chymotrypsin) in larvae, assessed via enzyme activity assays and larval growth monitoring .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological profile of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies highlight key modifications:

Q. What enzymatic interactions are reported for pyridazinone derivatives?

Methodological Answer:

- Chloridazon-catechol Dioxygenase : Pyridazinones act as substrates in enzymatic degradation studies. For example, 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)-3(2H)-pyridazinone is oxidized by O2 in a reaction catalyzed by this enzyme .

- Insect Digestive Enzymes : Oxadiazolyl pyridazinones inhibit alkaline trypsin-like enzymes (IC50 values measured via Bradford protein assays) .

Q. How can computational modeling guide the optimization of pyridazinone-based therapeutics?

Methodological Answer:

- Pharmacophore Modeling : Catalyst software identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for α1-adrenoceptor antagonism. Models validated with >90% predictive accuracy .

- Docking Studies : Morpholinyl groups are positioned in receptor pockets (e.g., COX-2 active site) to predict binding affinity and selectivity .

Q. What safety and toxicity data are available for pyridazinone derivatives?

Methodological Answer:

- Acute Toxicity : Pyridazinones like 6-phenyl-3(2H)-pyridazinone show mild irritation (Eye Irrit. Category 2) but no neurotoxicity up to 100 mg/kg in rodent models .

- Chronic Exposure : Some derivatives are tumorigenic in long-term studies (e.g., 4-iodo-pyridazinones), requiring thorough genotoxicity screening .

- Degradation Products : Thermal decomposition releases toxic Cl<sup>−</sup> and SOx fumes, necessitating stability testing under storage conditions .

Q. Tables

Q. Table 1. Key Enzymatic Targets of Pyridazinones

| Enzyme | Assay Method | Inhibition/Activity | Reference |

|---|---|---|---|

| Chloridazon-catechol dioxygenase | Spectrophotometric O2 consumption | Substrate conversion rate | |

| Alkaline trypsin-like enzyme | Bradford protein assay | IC50 = 12.5 µM | |

| COX-2 | ELISA-based prostaglandin E2 assay | 70% inhibition at 10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.